molecular formula C7H14N2O B176132 2-(Piperidin-4-yl)acetamide CAS No. 184044-10-8

2-(Piperidin-4-yl)acetamide

Cat. No. B176132
M. Wt: 142.2 g/mol
InChI Key: NWVSHHSCDXUYRS-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .


Synthesis Analysis

A series of 2-piperidin-4-yl-acetamide derivatives have been synthesized and evaluated in various studies . The synthesis process involves complex chemical reactions and the use of various reagents .


Molecular Structure Analysis

The molecular structure of 2-piperidin-4-yl-acetamide derivatives has been analyzed using computational methods . The analysis revealed the physicochemical features of the molecules responsible for their biological activities .


Chemical Reactions Analysis

The chemical reactions involving 2-piperidin-4-yl-acetamide are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of different reagents and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperidin-4-yl)acetamide have been analyzed in various studies . The compound has a molecular weight of 142.2 and its IUPAC name is 2-(4-piperidinyl)acetamide .

Scientific Research Applications

1. Antagonistic Effects on Melanin-Concentrating Hormone Receptor 1

2-Piperidin-4-yl-acetamide derivatives were investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. These compounds showed high efficacy in vivo, highlighting their potential in biological applications, particularly concerning MCH-R1 interactions (Berglund et al., 2009).

2. Antibacterial Potentials

Certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including 2-piperidin-4-yl-acetamide, were synthesized and evaluated for their antibacterial potentials. These compounds showed moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017).

3. Effects on Memory

Studies involving the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a closely related compound, demonstrated effects on memory in mice, suggesting a potential role of similar compounds in cognitive enhancement (Li Ming-zhu, 2008).

4. Antimicrobial and Antifungal Activities

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated cytotoxic properties in an MTT assay, indicating their utility in antimicrobial research (Mokhtari & Pourabdollah, 2013).

5. Catalyst in Chemical Synthesis

2-Piperidin-4-yl-acetamide derivatives have been used as catalysts in the synthesis of complex chemical compounds, like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, under specific conditions like ultrasound irradiation. This application demonstrates the compound's utility in facilitating chemical reactions (Mokhtary & Torabi, 2017).

6. Enzyme Inhibition Properties

Derivatives of 2-piperidin-4-yl-acetamide have shown promising activity against various enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in the treatment of conditions like Alzheimer's disease (Khalid et al., 2014).

7. Structural Analysis for Drug Design

The synthesis and analysis of compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide aid in understanding the structural properties essential for drug design, particularly for targeting specific receptors or enzymes (Ismailova et al., 2014).

Future Directions

The future directions for research on 2-(Piperidin-4-yl)acetamide involve further exploration of its therapeutic potential . This includes investigating its anti-inflammatory effects and its potential use in the treatment of pain and inflammatory diseases .

properties

IUPAC Name

2-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVSHHSCDXUYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622227
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)acetamide

CAS RN

184044-10-8
Record name 4-Piperidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184044-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Berglund, BJ Egner, H Gradén, J Gradén… - Bioorganic & medicinal …, 2009 - Elsevier
… of 2-piperidin-4-yl-acetamide derivatives as MCH-R1 antagonists. Structural investigation of piperidin-4-yl-amide and piperidin-4-yl-ureas identified 2-piperidin-4-yl-acetamide-based …
Number of citations: 12 www.sciencedirect.com
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2012 - jstage.jst.go.jp
We synthesized and evaluated the inhibitory activity of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl] acetamide derivatives against T-type Ca2 channels…
Number of citations: 3 www.jstage.jst.go.jp
J Martín-López, S Codony, C Bartra, C Morisseau… - Pharmaceuticals, 2021 - mdpi.com
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the …
Number of citations: 4 www.mdpi.com
NS Hari Narayana Moorthy, MJ Ramos… - Current Drug …, 2012 - ingentaconnect.com
… Abstract: In the present investigation, a computational based structural analysis was performed on a series of 2-piperidin4-yl-acetamide derivatives to investigate the physicochemical …
Number of citations: 11 www.ingentaconnect.com
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com
NS Hari Narayana Moorthy, MJ Ramos… - Current Drug …, 2013 - ingentaconnect.com
… 1) A study performed on 2-piperidin-4-yl acetamide derivatives (34 molecules) with hERG blocking and MCH R1 antagonistic activities [61] showed that the hydrophobic properties on …
Number of citations: 27 www.ingentaconnect.com
Z Song, Y Liu, C Xie, X Tong, X Wang, Y Zhou, W Gu… - Bioorganic …, 2021 - Elsevier
Starting from the antimalarial drugs chloroquine and hydroxychloroquine, we conducted a structural optimization on the side chain of chloroquine by introducing amino substituted …
Number of citations: 1 www.sciencedirect.com
R Wang, Y Chen, B Yang, S Yu, X Zhao, C Zhang… - Bioorganic …, 2020 - Elsevier
A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized and evaluated for their in vitro biological activities against maternal embryonic leucine zipper …
Number of citations: 26 www.sciencedirect.com
CN Alverez, JE Park, KS Toti, Y Xia… - Journal of medicinal …, 2020 - ACS Publications
As a mitotic-specific target widely deregulated in various human cancers, polo-like kinase 1 (Plk1) has been extensively explored for anticancer activity and drug discovery. Although …
Number of citations: 13 pubs.acs.org
AMK El-Dean, SM Radwan… - Journal of Chemical …, 2010 - journals.sagepub.com
1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile has been converted to the chloro-acetylamino derivative which was subjected to nucleophilic …
Number of citations: 10 journals.sagepub.com

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